6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 62035-00-1
VCID: VC17292518
InChI: InChI=1S/C15H16N2O/c18-15-11-13(17-8-4-5-9-17)10-14(16-15)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,16,18)
SMILES:
Molecular Formula: C15H16N2O
Molecular Weight: 240.30 g/mol

6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one

CAS No.: 62035-00-1

Cat. No.: VC17292518

Molecular Formula: C15H16N2O

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one - 62035-00-1

Specification

CAS No. 62035-00-1
Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
IUPAC Name 6-phenyl-4-pyrrolidin-1-yl-1H-pyridin-2-one
Standard InChI InChI=1S/C15H16N2O/c18-15-11-13(17-8-4-5-9-17)10-14(16-15)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,16,18)
Standard InChI Key MABSCRJSJRERIZ-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C2=CC(=O)NC(=C2)C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Identity

The molecular architecture of 6-phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one consists of a pyridin-2(1H)-one backbone, a six-membered aromatic ring with a ketone group at position 2. Substituents include:

  • Phenyl group at position 6, contributing to aromatic stacking interactions.

  • Pyrrolidin-1-yl group at position 4, introducing a saturated five-membered nitrogen-containing ring that enhances solubility and modulates electronic properties .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O
Molecular Weight240.30 g/mol
IUPAC Name6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one
logP (Predicted)~2.5–3.0
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The compound’s planar pyridinone core facilitates π-π interactions, while the pyrrolidine ring introduces conformational flexibility, potentially enhancing binding affinity to biological targets .

Synthetic Pathways and Methodological Approaches

Core Pyridinone Synthesis

The pyridin-2(1H)-one scaffold is typically synthesized via cyclization reactions. A common route involves:

  • Knorr-type cyclization: Condensation of β-keto esters with ammonia or amines to form the pyridinone ring .

  • Suzuki-Miyaura coupling: Introduction of the phenyl group at position 6 using phenylboronic acid and a palladium catalyst .

Example Synthesis (Hypothetical Pathway):

  • 6-Bromo-4-chloropyridin-2(1H)-one undergoes Suzuki coupling with phenylboronic acid to yield 6-phenyl-4-chloropyridin-2(1H)-one.

  • Subsequent reaction with pyrrolidine in the presence of Pd(OAc)₂ and Xantphos affords the target compound .

Physicochemical and Pharmacological Properties

Physicochemical Profile

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the pyrrolidine moiety .

  • logP: Estimated ~2.5–3.0, indicating balanced lipophilicity for membrane permeability.

  • pKa: The pyridinone nitrogen (pKa ~4.5) and pyrrolidine amine (pKa ~10.5) contribute to pH-dependent ionization .

Biological Activity and Mechanism

While direct pharmacological data for 6-phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one are scarce, structurally related compounds exhibit:

  • CB1 Receptor Modulation: Pyrrolidine-containing analogs act as negative allosteric modulators (NAMs) of cannabinoid receptors, reducing agonist efficacy in calcium mobilization assays .

  • Antimicrobial Activity: Pyridinone derivatives with aromatic substitutions show inhibitory effects against Gram-positive bacteria.

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀/EC₅₀
PSNCBAM-1 (CB1 NAM)CB1 Receptor210 nM
6-Phenylhexa-3,5-dien-2-oneCOX-21.8 μM
4-(Pyrrolidin-1-yl)benzamide derivativesDNA methyltransferase15–40 μM

Future Research Directions

  • Synthetic Optimization: Develop enantioselective routes to access stereoisomers for chiral activity profiling.

  • Target Deconvolution: Use proteomics and CRISPR screens to identify novel biological targets.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models.

  • Structure-Activity Relationships (SAR): Systematically vary substituents to enhance potency and selectivity.

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